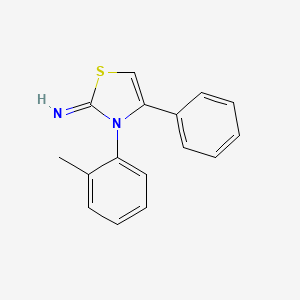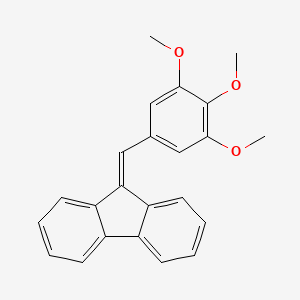
9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene is a compound that features a fluorene core substituted with a 3,4,5-trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene typically involves the condensation of 9H-fluorene-9-carbaldehyde with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anticancer effects. Additionally, the compound may interact with other enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer and antimicrobial activities.
3,4,5-Trimethoxybenzaldehyde: Used as a precursor in the synthesis of various bioactive compounds.
3,4,5-Trimethoxyphenylacetic acid: Studied for its potential therapeutic applications.
Uniqueness
9-((3,4,5-Trimethoxyphenyl)methylene)-9H-fluorene is unique due to its combination of a fluorene core and a trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and therapeutic agents.
Propiedades
Número CAS |
74279-53-1 |
|---|---|
Fórmula molecular |
C23H20O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
9-[(3,4,5-trimethoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C23H20O3/c1-24-21-13-15(14-22(25-2)23(21)26-3)12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-14H,1-3H3 |
Clave InChI |
AVIHESAEAJGMHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
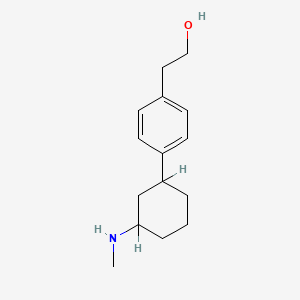
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)


![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)


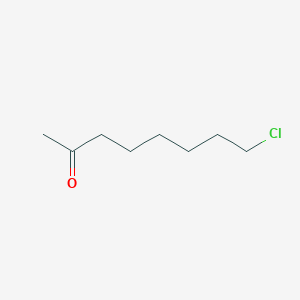
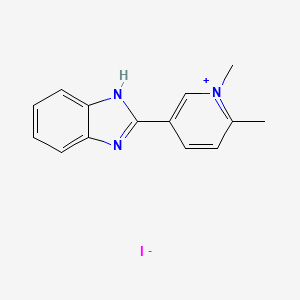
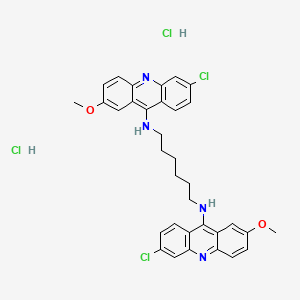
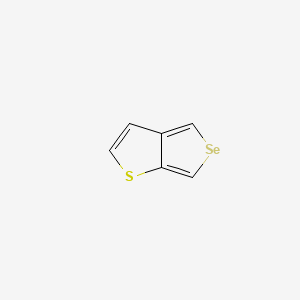
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)
